1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperidin-1-ylcarbonyl group, and a pyrazol-4-amine moiety. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.
Attachment of the piperidin-1-ylcarbonyl group: This can be accomplished through the reaction of the pyrazole derivative with piperidine and a suitable carbonylating agent, such as phosgene or carbonyldiimidazole.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the piperidin-1-ylcarbonyl group are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-carboxamide: This compound has a carboxamide group instead of an amine group on the pyrazole ring.
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-ol: This compound has a hydroxyl group instead of an amine group on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-amino-2-cyclopentylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-12-10-16-18(11-6-2-3-7-11)13(12)14(19)17-8-4-1-5-9-17/h10-11H,1-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRUTPZDJNXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=NN2C3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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